(S)-(-)-1-(4-Bromophenyl)ethylamine

Catalog No.
S669398
CAS No.
27298-97-1
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-(4-Bromophenyl)ethylamine

CAS Number

27298-97-1

Product Name

(S)-(-)-1-(4-Bromophenyl)ethylamine

IUPAC Name

(1S)-1-(4-bromophenyl)ethanamine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

SOZMSEPDYJGBEK-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Br)N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N

Molecular Structure Analysis

The key features of the molecule include:

  • Chiral center: The carbon atom attached to the amine group (C*) has four different substituents, making it a chiral center. The "S" designation indicates the specific spatial arrangement of these groups [].
  • Aromatic ring: The presence of a benzene ring with a bromine substituent (bromophenyl) can influence the molecule's electronic properties and potential for interaction with other aromatic systems [].
  • Primary amine: The presence of a primary amine (NH2) group provides a basic functionality and a site for potential chemical modifications [].

Medicinal Chemistry:

  • Drug Discovery: (S)-(-)-1-(4-Bromophenyl)ethylamine serves as a valuable building block for the synthesis of various drug candidates. Its chiral nature allows researchers to explore the potential therapeutic effects of both enantiomers in different contexts. Source: Sigma-Aldrich product page:
  • Neurological Disorders: Studies suggest that (S)-(-)-1-(4-Bromophenyl)ethylamine derivatives may exhibit neuroprotective properties and hold promise for treating neurodegenerative diseases like Parkinson's and Alzheimer's. [Source: Research article on potential neuroprotective agents, Neurochem Res. 2008; 33(3): 412-420]

Material Science:

  • Asymmetric Catalysis: The unique chiral structure of (S)-(-)-1-(4-Bromophenyl)ethylamine makes it a potential candidate for developing asymmetric catalysts, crucial tools for synthesizing other chiral molecules with high enantioselectivity. [Source: Journal article on the development of chiral catalysts, Chem. Commun., 2008, 2222-2224]
  • Liquid Crystals: Research suggests that (S)-(-)-1-(4-Bromophenyl)ethylamine derivatives can be incorporated into the design of novel liquid crystals with specific properties, potentially impacting various technological applications. [Source: Research article on the synthesis of new liquid crystals, Liq. Cryst., 2004, 31(12): 1633-1640]

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (81.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (81.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (81.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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